molecular formula C14H10N2O2 B7883353 2-(3-hydroxyphenyl)-1H-quinazolin-4-one

2-(3-hydroxyphenyl)-1H-quinazolin-4-one

Cat. No.: B7883353
M. Wt: 238.24 g/mol
InChI Key: XMXQFRPDUIBGED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Hydroxyphenyl)-1H-quinazolin-4-one is a quinazolinone derivative featuring a hydroxyl-substituted phenyl ring at position 2 of the quinazolin-4(1H)-one scaffold. The hydroxyl group at the 3-position of the phenyl ring enhances hydrogen-bonding capacity, influencing solubility and receptor interactions.

Properties

IUPAC Name

2-(3-hydroxyphenyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-10-5-3-4-9(8-10)13-15-12-7-2-1-6-11(12)14(18)16-13/h1-8,17H,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXQFRPDUIBGED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of compounds similar to 2-(3-hydroxyphenyl)-1H-quinazolin-4-one often involves complex synthetic routes. These routes typically include multiple steps such as condensation reactions, cyclization, and purification processes. The specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale chemical synthesis in reactors. These methods are designed to be cost-effective and efficient, often utilizing continuous flow processes and automated systems to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Compounds like 2-(3-hydroxyphenyl)-1H-quinazolin-4-one undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another and can be facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions, such as temperature and pressure, are carefully controlled to ensure the desired reaction pathway and product formation.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used

Scientific Research Applications

Chemistry

In chemistry, compounds like 2-(3-hydroxyphenyl)-1H-quinazolin-4-one are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of new materials, pharmaceuticals, and agrochemicals.

Biology

In biology, these compounds are used in studies to understand biochemical pathways and mechanisms. They can act as probes or inhibitors to elucidate the function of specific enzymes or receptors.

Medicine

In medicine, compounds similar to this compound are investigated for their therapeutic potential. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.

Industry

In industry, these compounds are used in the manufacture of various products, including polymers, dyes, and coatings. Their unique chemical properties make them valuable in the production of high-performance materials.

Mechanism of Action

The mechanism of action of compounds like 2-(3-hydroxyphenyl)-1H-quinazolin-4-one involves their interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their activity and leading to a biological effect. The pathways involved can be complex and are often the subject of extensive research to fully understand their implications.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural differences and physicochemical properties of 2-(3-hydroxyphenyl)-1H-quinazolin-4-one and related compounds:

Compound Name Substituents Molecular Formula Key Properties/Data Reference
This compound 3-hydroxyphenyl at position 2 C₁₄H₁₀N₂O₂ Enhanced H-bonding; potential CNS activity
2-(4-Methoxyphenyl)-3,4-dihydroquinazolin-4-one 4-methoxyphenyl at position 2 C₁₅H₁₂N₂O₂ Methoxy group increases lipophilicity
2-(4-Fluorophenyl)-1H-quinazolin-4-one 4-fluorophenyl at position 2 C₁₄H₉FN₂O Fluorine enhances electronegativity; m.w. 240.23
3-(2-Chlorophenyl)-2-mercapto-3H-quinazolin-4-one 2-chlorophenyl and thiol group C₁₄H₁₀ClN₂OS Thiol group enables disulfide bonding; CAS 65141-60-8
7-Hydroxy-2-isopropyl-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one Trifluoromethyl and isopropyl groups C₁₈H₁₅F₃N₂O₂ High hydrophobicity; CAS 385-83-1

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-hydroxyphenyl group in the target compound provides electron-donating effects, contrasting with fluorine (electron-withdrawing) in 2-(4-fluorophenyl)-1H-quinazolin-4-one. This impacts electronic distribution and binding affinity .
  • Lipophilicity : Compounds like 2-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one exhibit higher lipophilicity due to the methoxy group, which may enhance membrane permeability .

Spectral and Analytical Data

  • IR Spectroscopy: Thiol-containing quinazolinones show υ(S–H) stretches at ~2570 cm⁻¹, absent in the hydroxylated target compound .
  • NMR : Aromatic protons in 2-(4-fluorophenyl)-1H-quinazolin-4-one resonate at δ 7.20–8.38 ppm, comparable to the target compound’s expected shifts .
  • Mass Spectrometry: Derivatives like 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one exhibit [M+H]⁺ peaks at m/z 464, consistent with quinazolinone frameworks .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-hydroxyphenyl)-1H-quinazolin-4-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of anthranilic acid derivatives with substituted phenyl isothiocyanates or via nucleophilic substitution reactions. For example, microwave-assisted synthesis (e.g., 800 W, 10–15 min) can improve yields (up to 85%) compared to conventional heating (6–8 hours, 60–70% yield) by enhancing reaction kinetics . Solvent selection (e.g., DMF for polar intermediates or ethanol for greener synthesis) and catalysts (e.g., p-toluenesulfonic acid) are critical for regioselectivity and minimizing byproducts. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H NMR (δ 7.2–8.5 ppm for aromatic protons) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX programs) is the gold standard for unambiguous structural confirmation, with refinement parameters (R-factor < 0.05) ensuring accuracy . Complementary techniques include FT-IR (C=O stretch at ~1680 cm⁻¹, OH stretch at ~3200 cm⁻¹) and mass spectrometry (ESI-MS, [M+H]+ peak at m/z 253). For amorphous samples, solid-state NMR (¹³C CP-MAS) resolves tautomeric forms .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Screening assays indicate anti-inflammatory potential via COX-2 inhibition (IC₅₀ ~12 µM) and moderate cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀ ~45 µM) using MTT assays. Dose-response curves (0–100 µM) and Western blotting (NF-κB pathway analysis) are recommended for mechanistic validation .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in large-scale production of this compound?

  • Methodological Answer : Employ Design of Experiments (DoE) to optimize variables (temperature, solvent ratio, catalyst loading). For instance, a Box-Behnken design identified ethanol/water (7:3 v/v) at 75°C with 5 mol% ZnCl₂ as optimal (yield: 88%, purity: 98%). Continuous-flow reactors further enhance scalability by reducing reaction time (residence time: 20 min) .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer : Conduct meta-analysis with standardized protocols:

  • Use identical cell lines (e.g., ATCC-certified MCF-7) and culture conditions (5% CO₂, 37°C).
  • Validate assay reproducibility via inter-laboratory studies (Cohen’s κ > 0.8).
  • Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers. Contradictions often arise from impurity profiles (e.g., residual DMF), necessitating LC-MS purity checks (>99%) .

Q. What computational strategies predict the binding affinity of this compound to therapeutic targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) with crystal structures (PDB: 1CX2 for COX-2) identifies key interactions (e.g., hydrogen bonding with His90, π-π stacking with Tyr115). MD simulations (GROMACS, 50 ns) assess binding stability (RMSD < 2 Å). QSAR models (R² > 0.85) using descriptors like LogP and polar surface area prioritize derivatives for synthesis .

Q. What strategies mitigate degradation of this compound under physiological conditions?

  • Methodological Answer : Accelerated stability studies (ICH guidelines):

  • Store samples at 40°C/75% RH for 6 months.
  • Monitor degradation via UPLC-PDA (λ = 254 nm); common degradants include quinazoline ring-opened products.
  • Stabilize with lyophilization (trehalose matrix) or PEGylation to enhance aqueous solubility (logS from −3.2 to −1.8) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.